2-(2-Pentenyl)furan
Overview
Description
2-(2-Pentenyl)furan is an organic compound belonging to the furan family, characterized by a furan ring substituted with a pentenyl group at the second position. This compound is known for its presence in various natural products and its role in contributing to the flavor profile of certain foods, such as soybean oil .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Pentenyl)furan can be achieved through several methods. One common approach involves the reaction of 2-pentyn-1-ol with diisobutylaluminum hydride in hexane, followed by the addition of phosphorus tribromide to form cis-1-bromo-2-pentene. This intermediate is then subjected to further reactions to yield cis-2-(2-Pentenyl)furan .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Gas chromatography is often employed for the purification of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Pentenyl)furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives.
Reduction: Reduction reactions can convert the furan ring into more saturated compounds.
Substitution: The pentenyl group can undergo substitution reactions with different reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted furans and reduced furan derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(2-Pentenyl)furan has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the flavor and fragrance industry due to its unique aroma profile
Mechanism of Action
The mechanism of action of 2-(2-Pentenyl)furan involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways and cellular processes. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
2-Pentylfuran: Another furan derivative with a pentyl group instead of a pentenyl group.
2-(1-Pentenyl)furan: A structural isomer with the pentenyl group at a different position.
Uniqueness
2-(2-Pentenyl)furan is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its flavor profile and potential biological activities set it apart from other similar compounds .
Properties
IUPAC Name |
2-pent-2-enylfuran | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-2-3-4-6-9-7-5-8-10-9/h3-5,7-8H,2,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMWMXVDLIDHGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC1=CC=CO1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60341289 | |
Record name | 2-(Pent-2-en-1-yl)furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60341289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82550-42-3 | |
Record name | 2-(Pent-2-en-1-yl)furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60341289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-(2-Pentenyl)furan in food chemistry?
A1: this compound plays a crucial role in the flavor profile of certain foods. For instance, it is identified as a key volatile flavor compound in Huizhou preserved vegetables, contributing to their characteristic aroma []. In soybean oil, the presence of this compound is linked to "reversion flavor," a phenomenon where the oil develops undesirable off-flavors upon storage or heating [, ].
Q2: What analytical techniques are employed to identify and quantify this compound in complex mixtures?
A4: Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for identifying and quantifying this compound in complex mixtures, such as food extracts and essential oils [, , ]. This method separates volatile compounds based on their boiling points and then identifies them based on their mass-to-charge ratio, allowing for accurate detection and quantification even at low concentrations.
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